molecular formula C9H9NO5 B1662542 (S)-4-Carboxy-3-hydroxyphenylglycine CAS No. 85148-82-9

(S)-4-Carboxy-3-hydroxyphenylglycine

Cat. No. B1662542
CAS RN: 85148-82-9
M. Wt: 211.17 g/mol
InChI Key: GXZSAQLJWLCLOX-ZETCQYMHSA-N
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Description

This typically involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes understanding the compound’s reactivity and stability .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or discussing potential future research directions or applications for the compound .

properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZSAQLJWLCLOX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Carboxy-3-hydroxyphenylglycine

CAS RN

85148-82-9
Record name 4-Carboxy-3-hydroxyphenylglycine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085148829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-3-hydroxy-L-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS3SIU1ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
AI Sacaan, EM Santori, TS Rao - Neurochemistry international, 1998 - Elsevier
In the present investigation, effects of several agonists and antagonists of metabotropic glutamate receptors (mGluRs) which are coupled to phosphatidyl inositol (PI) hydrolysis were …
Number of citations: 17 www.sciencedirect.com
C Thomsen, H Klitgaard, M Sheardown… - Journal of …, 1994 - Wiley Online Library
(S)â•’Carboxyâ•’3â•’Hydroxyphenylglycine, an Antagonist of Metabotropic Glutamate Receptor (mG Page 1 Joiinial o/ Ni.lr,.ocheini.Flr~, Raven Press, Ltd., New York Q 1994 …
Number of citations: 78 onlinelibrary.wiley.com
LR Orlando, DG Standaert, JB Penney Jr, AB Young - Neuroscience letters, 1995 - Elsevier
Striatal quinolinate lesions mimic many of the neuropathological characteristics of Huntington's disease. This excitotoxicity is mediated by combined activity of N-methyl-n-aspartate and …
Number of citations: 59 www.sciencedirect.com
C Thomsen, E Boel, PD Suzdak - European Journal of Pharmacology …, 1994 - Elsevier
The functional effects of phenylglycine analogs on metabotropic glutamate receptor (mGluR) subtypes mGluR 1α , mGluR 2 and mGluR 4 were examined. (S)-4-Carboxyphenylglycine (…
Number of citations: 170 www.sciencedirect.com
EF Birse, SA Eaton, DE Jane, PLSJ Jones, RHP Porter… - Neuroscience, 1993 - Elsevier
The possible roles of G-protein coupled metabotropic glutamate receptors in central nervous function are currently the focus of intensive investigation. The complexity of effects …
Number of citations: 175 www.sciencedirect.com
C Thomsen, PD Suzdak - European Journal of Pharmacology: Molecular …, 1993 - Elsevier
The pharmacology of (DL)-4-carboxy-3-hydroxyphenylglycine was examined in baby hamster kidney cells which stably express the type I metabotropic glutamate receptor (mGluR 1α ). …
Number of citations: 26 www.sciencedirect.com
P Cavanni, V Pinnola, M Mugnaini, D Trist… - European Journal of …, 1994 - Elsevier
Three carboxyphenylglycine derivatives were examined for their activity on glutamate metabotropic receptors negatively linked to adenylate cyclase. Chinese hamster ovary cells stably …
Number of citations: 22 www.sciencedirect.com
MJ Sheardown, C Thomsen - European Journal of …, 1996 - Wiley Online Library
Depolarization could be evoked in slices of rat cingulate cortex by the normally non‐excitatory compound L‐2‐amino‐4‐phosphonobutyrate (l‐AP4) if the slices had been sensitized by …
Number of citations: 8 onlinelibrary.wiley.com
T Shimazoe, Y Doi, I Arai, A Yoshimatsu… - The Japanese Journal …, 2002 - jstage.jst.go.jp
… (MCPG), 0.1 mM mGluR Group I agonist R,S-3,5-dihydroxyphenylglycine (DHPG), 0.1 mM mGluR Group I antagonist/Group II agonist, S-4-carboxy-3hydroxyphenylglycine (4C3HPG) …
Number of citations: 23 www.jstage.jst.go.jp
MR Young, SM Fleetwood-Walker, T Dickinson… - Brain research, 1997 - europepmc.org
A combined study of behavioural and electrophysiological tests was carried out in order to assess the role of metabotropic glutamate receptors (mGluRs) in mediating sensory inputs to …
Number of citations: 124 europepmc.org

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